3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Propriétés
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQJKLYBMQRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724476 | |
| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175878-06-5 | |
| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Hantzsch Cyclization-Based Approaches
The Hantzsch reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. For 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, the synthesis begins with 2-amino-5-methylpyridine as the primary building block. Cyclization with α-bromoaldehydes or α-chloroketones in the presence of a base (e.g., K₂CO₃) generates the imidazo[1,2-a]pyridine core. Subsequent bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.
Critical Parameters :
Bromination Strategies for Position-Specific Functionalization
Introducing bromine at the 3-position requires precise control. Electrophilic bromination using Br₂ in acetic acid or NBS with AIBN (azobisisobutyronitrile) as a radical initiator is preferred. The methyl group at position 8 directs bromination to the 3-position via steric and electronic effects.
Optimized Protocol :
-
Dissolve 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv) in anhydrous DCM.
-
Add NBS (1.1 equiv) and AIBN (0.1 equiv) under nitrogen.
-
Reflux at 60°C for 6 hours.
-
Purify via column chromatography (hexane/EtOAc 4:1) to isolate the brominated product.
Yield : 70–85%, confirmed by NMR ( 9.6 ppm, aldehyde proton).
Oxidation of Hydroxymethyl Precursors
| Parameter | Value |
|---|---|
| Temperature | −10°C to 15°C |
| Yield | 80–88% |
| Purity (HPLC) | >98% |
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that 1,2-dichloroethane outperforms chloroform in minimizing side reactions during chlorination steps. Catalytic TEMPO reduces reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Solvent Performance :
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| Dichloromethane | 88 | <2 |
| Chloroform | 90 | 5 |
| 1,2-Dichloroethane | 92 | <1 |
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine ring system can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The key structural differences among imidazo[1,2-a]pyridine derivatives lie in the positions of substituents (bromine, methyl, nitro, etc.) and functional groups (aldehyde, sulfonyl, amino). Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogues
Physicochemical Properties
- Lipophilicity: The methyl group in the target compound increases logP compared to non-methylated analogues (e.g., 8-bromo-2-carbaldehyde), affecting bioavailability .
- Solubility: Sulfonyl and amino derivatives (e.g., 2c in ) exhibit higher aqueous solubility (>10 mg/mL) than aldehyde- or bromine-dominated structures .
- pKa : Predicted pKa values for aldehyde-containing derivatives range from 2.45–3.50, indicating moderate acidity suitable for prodrug design .
Activité Biologique
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and applications, supported by diverse research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.07 g/mol
- Structure : The compound features a bromine atom and an aldehyde functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Radical Reactions : The compound can undergo radical reactions for functionalization, which may affect its interaction with biological systems.
- Biochemical Pathways : Changes in the structure due to functionalization can influence key biochemical pathways, potentially leading to therapeutic effects against various diseases.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines, including this compound, exhibit antimicrobial properties. For instance:
- Anti-Tuberculosis Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. A study identified derivatives with minimal inhibitory concentrations (MIC) as low as 0.10 μM against the H37Rv strain of tuberculosis . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
The compound's structural characteristics may confer anticancer properties. Similar imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell growth:
- Cell Growth Inhibition : Studies on related compounds indicate that they can induce apoptosis and cell cycle arrest in cancer cells . Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
Research Findings and Case Studies
A comprehensive understanding of the biological activity of this compound can be enhanced through case studies and comparative analysis with similar compounds.
Comparative Analysis Table
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 3-Bromo-7-methylimidazo[1,2-a]pyridine | 866135-66-2 | Similar structure but different substitution pattern | Limited data available |
| 4-Bromo-8-methylimidazo[1,2-a]pyridine | Not Available | Variation in position of bromine | Potential antimicrobial activity |
| 5-Methylimidazo[1,2-a]pyridine | Not Available | Lacks bromine but retains core imidazo structure | Known anticancer properties |
Synthesis and Applications
The synthesis of this compound has been achieved through various methods that highlight its accessibility for research purposes. Its applications span across:
- Medicinal Chemistry : As a potential lead compound in drug discovery for infectious diseases and cancer.
- Material Science : Utilized in developing new materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde?
- Methodological Answer: Synthesis typically involves halogenation and functionalization of the imidazo[1,2-a]pyridine scaffold. For example, Suzuki-Miyaura cross-coupling reactions can introduce bromine at the 3-position, while Vilsmeier-Haack formylation may be used to install the aldehyde group at the 2-position. Precise stoichiometric control and inert reaction conditions (e.g., argon atmosphere) are critical to minimize side reactions. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions and confirm regioselectivity. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- Mass Spectrometry: HRMS determines molecular weight and isotopic patterns (e.g., Br/Br splitting).
- IR Spectroscopy: Confirms the presence of the aldehyde group (C=O stretch ~1700 cm) .
Q. How does bromine substitution at the 3-position influence chemical reactivity?
- Methodological Answer: Bromine enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions, enabling further functionalization (e.g., cross-coupling reactions). Comparative studies with fluoro or chloro analogs show bromine’s superior leaving-group ability in nucleophilic substitutions, which is critical for synthesizing derivatives .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in anticancer assays?
- Methodological Answer: Contradictions may arise from cell line variability or assay conditions. Standardized protocols include:
- Dose-Response Curves: Establish IC values across multiple cell lines (e.g., MCF-7, HeLa) .
- Control Experiments: Use structurally similar analogs (e.g., 8-fluoro derivatives) to isolate the role of bromine and methyl groups .
- Mechanistic Studies: Flow cytometry to assess apoptosis vs. necrosis, and Western blotting to evaluate caspase activation .
Q. How is X-ray crystallography applied to elucidate its structural conformation?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and assesses intermolecular interactions (e.g., halogen bonding). WinGX and ORTEP visualize anisotropic displacement parameters, crucial for confirming the aldehyde’s planar geometry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What are common impurities in its synthesis, and how are they mitigated?
- Methodological Answer: Major impurities include:
- Debrominated Byproducts: Detected via LC-MS; minimized by optimizing reaction time/temperature .
- Oxidation Products: Aldehyde-to-carboxylic acid conversion; prevented by using anhydrous conditions and radical scavengers (e.g., BHT) .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. How can derivatives be designed to enhance antimicrobial activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance membrane permeability .
- Prodrug Strategies: Convert the aldehyde to a Schiff base for improved bioavailability .
- In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets like DNA gyrase .
Q. What computational methods predict its reactivity in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh)) .
Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer: Competing reactivity at N1 vs. C3 positions requires:
- Directing Groups: Use of pyridine-N-oxide to steer bromination to the 3-position .
- Protecting Strategies: Temporary protection of the aldehyde (e.g., acetal formation) during C-H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
